molecular formula C12H17F3OSi B6289166 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene CAS No. 2173015-27-3

2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene

Cat. No. B6289166
CAS RN: 2173015-27-3
M. Wt: 262.34 g/mol
InChI Key: OKYWVXWWJCPQBR-UHFFFAOYSA-N
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Description

Tert-Butyldimethylsilyloxy compounds are a type of organosilicon compound. They are commonly used in synthetic chemistry as protective groups for alcohols . The tert-butyldimethylsilyloxy group is known for its high hydrolytic stability, making it a promising choice for such applications .


Synthesis Analysis

The synthesis of tert-butyldimethylsilyloxy compounds often involves the reaction of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base . The use of imidazole with TBDMS-Cl and dimethylformamide (DMF) as solvent has been found to be effective, resulting in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .


Molecular Structure Analysis

The molecular structure of a tert-butyldimethylsilyloxy compound typically includes a silicon atom bonded to a tert-butyl group, two methyl groups, and an oxygen atom. The oxygen atom is then bonded to the rest of the molecule .


Chemical Reactions Analysis

Tert-butyldimethylsilyloxy groups can act as protective groups for alcohols in various chemical reactions . They can be removed by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of a tert-butyldimethylsilyloxy compound can vary depending on the specific compound. For example, (tert-Butyldimethylsilyloxy)acetaldehyde has a boiling point of 165-167 °C and a density of 0.915 g/mL at 25 °C .

Safety and Hazards

Tert-butyldimethylsilyloxy compounds can pose various safety hazards. For instance, (tert-Butyldimethylsilyloxy)acetaldehyde is a flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Compounds with tert-butyldimethylsilyloxy groups are often used in synthetic chemistry as protecting groups for alcohols .

Mode of Action

The tert-Butyldimethylsilyloxy group in the compound acts as a protecting group for alcohols during chemical reactions . It prevents the alcohol from reacting with other substances while allowing the rest of the molecule to undergo desired transformations . Once the desired reactions are complete, the protecting group can be removed to restore the alcohol .

Biochemical Pathways

The use of tert-butyldimethylsilyloxy groups in synthetic chemistry can influence a variety of biochemical pathways depending on the specific reactions and transformations involved .

Pharmacokinetics

As a synthetic compound used primarily in chemical reactions, its bioavailability would depend on factors such as the specific reactions involved and the presence of other compounds .

Result of Action

The result of the action of 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene] is the protection of alcohol groups during chemical reactions, allowing for controlled transformations of the rest of the molecule . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action, efficacy, and stability of 2-[tert-Butyldimethylsilyloxy)-1,3,5-triifluorobenzene] can be influenced by various environmental factors, including the presence of other reactants, the temperature, and the pH of the reaction environment . These factors can affect the rate of reaction, the selectivity of the reaction, and the stability of the protecting group .

properties

IUPAC Name

tert-butyl-dimethyl-(2,4,6-trifluorophenoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYWVXWWJCPQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3OSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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